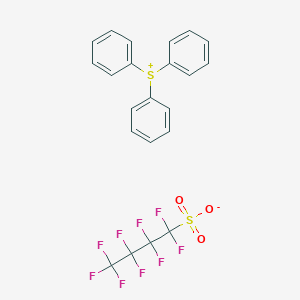

Triphenylsulfonium nonaflate

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLPVDKADBYKLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F9O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881875 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-44-2 | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium nonafluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfoniumperfluoro-1-butanesufonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl Sulfonium Perfluorobutane Sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Parameters

Primary Synthetic Pathways

The synthesis of triphenylsulfonium (B1202918) nonaflate primarily revolves around the formation of the triphenylsulfonium cation, followed by the introduction of the nonaflate anion. This can be achieved through a variety of chemical reactions, including metathesis, and alternative routes that first establish the sulfonium (B1226848) salt with a different counter-ion.

A common and direct method for the preparation of triphenylsulfonium nonaflate is through a metathesis reaction, also known as an ion exchange reaction. This pathway involves the reaction of a pre-formed triphenylsulfonium salt, such as triphenylsulfonium bromide, with a salt containing the nonaflate anion, for instance, potassium nonaflate or sodium nonaflate.

The driving force for this reaction is often the precipitation of the less soluble inorganic salt in the chosen solvent system, which shifts the equilibrium towards the formation of the desired product. A specific example involves the reaction of triphenylsulfonium bromide with sodium perfluorobutanesulfonate (a source of the nonaflate anion) in a biphasic solvent system of ethyl acetate and water. The reaction is typically heated to facilitate the exchange of ions.

A reported synthesis using this method provides specific reaction parameters:

Reactants: Triphenylsulfonium bromide and sodium perfluorobutanesulfonate.

Solvent: A mixture of ethyl acetate and water.

Temperature: 60°C.

Reaction Time: 9 hours.

Work-up: Cooling, centrifugation, and recrystallization from a mixture of n-butanol and water.

Yield: 81.17%.

This method offers a straightforward route to the target compound, provided the starting triphenylsulfonium salt is readily available.

While direct chlorination or bromination to form a triphenylsulfonium halide which is then converted to the nonaflate is not a commonly detailed specific route for this exact compound, the underlying principle involves the synthesis of a triphenylsulfonium halide precursor. A general and effective method for preparing triarylsulfonium halides involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide.

For instance, phenylmagnesium bromide can be reacted with diphenyl sulfoxide. The resulting intermediate is then treated with an acid, such as hydrobromic acid, to yield triphenylsulfonium bromide. This triphenylsulfonium bromide can then be utilized in a subsequent metathesis reaction with a nonaflate salt, as described in the previous section, to produce this compound. The yield for the formation of triphenylsulfonium bromide via this Grignard route has been reported to be around 60%.

Another approach involves the Friedel-Crafts reaction, where a diaryl sulfoxide reacts with an aromatic compound in the presence of a strong acid or a Lewis acid catalyst. For example, benzene (B151609) can be reacted with thionyl chloride and aluminum chloride to produce a triphenylsulfonium salt. The initial product can then undergo an anion exchange to introduce the nonaflate anion. The synthesis of the analogous triphenylsulfonium bromide via a Friedel-Crafts type reaction has been reported with a yield of 55%.

The synthesis of triphenylsulfonium salts can also be achieved through nucleophilic aromatic substitution-type pathways, although this is a less direct route for preparing the triphenylsulfonium cation itself. More relevant to the synthesis of various triarylsulfonium salts is the reaction of diaryl sulfides or sulfoxides with arynes generated in situ. These reactions produce triarylsulfonium trifluoromethanesulfonate salts in good yields. Following the formation of the triphenylsulfonium cation via such a method, a subsequent anion exchange with a nonaflate source would be necessary to obtain the final product.

The versatility of anion exchange is a key feature in the synthesis of a wide array of triphenylsulfonium salts. Starting from a readily accessible precursor like triphenylsulfonium chloride, various other salts can be prepared. The selection of the appropriate salt and solvent system is critical for achieving high yields and purity. The driving force is typically the precipitation of the least soluble salt from the reaction mixture.

Optimization of Reaction Parameters

The efficiency and yield of the synthesis of this compound are significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing product yield and purity, as well as for developing cost-effective and scalable processes.

Temperature is a critical parameter that directly influences the rate of chemical reactions. In the synthesis of this compound via the metathesis reaction, an elevated temperature of 60°C is utilized. This suggests that the reaction may have a significant activation energy barrier, and providing thermal energy increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the rate of ion exchange.

For the synthesis of the triphenylsulfonium bromide precursor via the Grignard route, the addition of diphenyl sulfoxide is carried out at 80°C, followed by stirring for several hours. This elevated temperature is likely necessary to drive the reaction to completion within a reasonable timeframe.

Table 1: Reported Synthesis Temperature for Triphenylsulfonium Salt Precursors

| Synthetic Step | Reactants | Temperature (°C) | Reported Yield (%) |

| Grignard Route for Triphenylsulfonium Bromide | Phenylmagnesium Bromide, Diphenyl Sulfoxide | 80 | 60 |

| Metathesis for this compound | Triphenylsulfonium Bromide, Sodium Nonaflate | 60 | 81.17 |

The choice of solvent is paramount in the synthesis of triphenylsulfonium salts, particularly in metathesis reactions, as it influences the solubility of reactants and products, and can therefore dictate the position of the equilibrium. In the described synthesis of this compound, a biphasic mixture of ethyl acetate and water is employed. This solvent system is likely chosen to dissolve both the organic triphenylsulfonium bromide and the more polar sodium nonaflate to an extent that allows for efficient ion exchange at the interface or in one of the phases. The precipitation of the inorganic byproduct, sodium bromide, which is more soluble in water, helps to drive the reaction forward.

In the synthesis of triphenylsulfonium halide precursors and their subsequent metathesis reactions to form other salts, various organic solvents have been utilized. The yield of the final product can be highly dependent on the solvent choice. For instance, in the metathesis of triphenylsulfonium bromide with sodium hexafluoroantimonate, high yields have been reported in both acetone and ethyl acetate. The selection of a solvent where the desired triphenylsulfonium salt is sparingly soluble at lower temperatures can facilitate its isolation and purification by precipitation or crystallization.

The following table, derived from patent literature on the synthesis of various triphenylsulfonium salts via metathesis, illustrates the impact of the solvent on the reaction yield.

Table 2: Solvent Effects on the Yield of Triphenylsulfonium Salt Metathesis Reactions

| Triphenylsulfonium Precursor | Anion Source | Solvent | Reaction Time (hr) | Yield (%) |

| Triphenylsulfonium Bromide | Sodium Hexafluoroantimonate | Acetone | 3 | 100 |

| Triphenylsulfonium Bromide | Sodium Hexafluoroantimonate | Acetone | 5 | 99 |

| Triphenylsulfonium Bromide | Sodium Hexafluoroantimonate | Ethyl Acetate | 5 | 98 |

| Triphenylsulfonium Bromide | Ammonium (B1175870) Hexafluorophosphate | Acetonitrile | 15 | 99 |

| Triphenylsulfonium Bromide | Potassium Hexafluorophosphate | Acetone | 15 | 98 |

Data adapted from a US Patent on the synthesis of triarylsulfonium salts.

This data demonstrates that high yields can be achieved in a variety of polar aprotic solvents, and the optimal choice may depend on the specific anion being exchanged. The high yields across different solvents suggest that the primary driver for these reactions is the precipitation of the inorganic byproduct.

Purification and Isolation Techniques

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure its suitability for high-technology applications where high purity is paramount. The primary methods employed for the purification of this photoacid generator are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a widely used technique for the purification of solid compounds based on differences in solubility of the compound and impurities in a suitable solvent or solvent mixture. For this compound, a specific and effective recrystallization protocol has been documented.

The crude product is subjected to recrystallization using a mixed solvent system of n-butanol and water. The process involves dissolving the impure solid in the solvent mixture at an elevated temperature of 85°C with stirring for approximately 40 minutes. Subsequent cooling of the solution to a temperature range of 0-5°C induces the crystallization of the purified this compound, while the majority of impurities remain dissolved in the mother liquor. The solid product is then isolated, typically by filtration, and dried at a temperature below 80°C. This method has been reported to yield a solid product with a recovery of 81.17%.

While the n-butanol/water system is specific for this compound, other triphenylsulfonium salts have been successfully recrystallized from different solvents, suggesting potential alternative systems. For instance, triphenylsulfonium bromide can be purified by recrystallization from a dichloromethane/diethyl ether mixture.

Table 1: Recrystallization Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Solvent System | n-Butanol and Water | |

| Dissolution Temperature | 85°C | |

| Stirring Time | 40 minutes | |

| Crystallization Temperature | 0-5°C | |

| Drying Temperature | <80°C | |

| Product Yield | 81.17% |

Chromatographic Techniques

Chromatographic methods are powerful for both the analysis and purification of chemical compounds. While detailed preparative chromatographic procedures for this compound are not extensively published in the provided search results, the use of various chromatographic techniques for the analysis of this compound and its photoproducts indicates their applicability for its purification.

High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC), and Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized in studies involving this compound. These analytical techniques can be scaled up to preparative chromatography for the isolation of highly pure material.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique would involve the use of a stationary phase (e.g., silica gel or a bonded phase) and a mobile phase selected to achieve separation of this compound from its impurities. The selection of the mobile phase is critical and would depend on the polarity of the compound and the impurities.

Column Chromatography: Gravity column chromatography using silica gel or alumina as the stationary phase is a common and cost-effective method for purification. A suitable solvent system (eluent) would be chosen to selectively elute the desired compound, leaving impurities adsorbed to the stationary phase or eluting at different rates.

Table 2: Chromatographic Methods Used in the Context of this compound Analysis

| Technique | Application in TPS-Nf Studies | Potential for Purification | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Analysis of photoproducts | High-purity isolation on a preparative scale | |

| Gel Permeation Chromatography (GPC) | Analysis of photoproducts | Separation based on molecular size | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of photoproducts | Not suitable for non-volatile salts like TPS-Nf |

The choice between recrystallization and chromatographic techniques for the purification of this compound would depend on the nature and quantity of impurities, the desired final purity, and scalability considerations. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and simplicity, while chromatographic methods are invaluable for achieving the highest purity levels required for research and specialized applications.

Photochemical and Radiolytic Reaction Mechanisms

Ultraviolet (UV) Irradiation

The photochemical behavior of triphenylsulfonium (B1202918) nonaflate under ultraviolet (UV) irradiation is characterized by a series of complex reactions initiated by the absorption of a photon. The process involves the cleavage of the covalent bonds within the triphenylsulfonium cation, leading to the formation of various photoproducts. The reaction environment, particularly whether it is in a solution or embedded within a solid polymer matrix, significantly influences the reaction pathways and the distribution of final products. researchgate.net

Upon direct UV irradiation, the triphenylsulfonium cation is excited to a singlet excited state. ibm.comosti.gov The primary photochemical event from this excited state is the cleavage of a sulfur-carbon (S-C) bond. researchgate.net Research indicates that this cleavage can proceed through two principal pathways ibm.comosti.gov:

Heterolytic Cleavage: This is considered the predominant pathway, where the S-C bond breaks asymmetrically, yielding a phenyl cation and a molecule of diphenylsulfide. ibm.com

Homolytic Cleavage: A smaller fraction of the excited cations undergoes symmetric S-C bond cleavage, producing a singlet geminate pair consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

The initial cleavage of the triphenylsulfonium cation results in the formation of highly reactive intermediates that quickly evolve into primary photoproducts. These products are categorized based on whether they are formed by fragments that escape the initial "cage" of the surrounding medium or by fragments that recombine within it.

Cage-Escape Product: Diphenylsulfide is the primary product formed when the initial fragments escape the solvent or polymer cage. researchgate.nettandfonline.com This occurs via the heterolytic cleavage pathway. ibm.com

In-Cage Recombination Products: When the cleavage fragments are held in close proximity by the surrounding matrix (the "cage effect"), they can recombine to form new products before diffusing apart. tandfonline.com This "in-cage" mechanism, primarily from the homolytic cleavage pathway, leads to the formation of rearrangement products, namely 2-, 3-, and 4-phenylthiobiphenyl. researchgate.netibm.comtandfonline.com

In certain environments, particularly in the solid state, the primary photoproducts can absorb additional photons and undergo further reactions. Studies involving the 193-nm irradiation of triphenylsulfonium nonaflate in a poly(methyl methacrylate) (PMMA) film have identified two significant secondary photoproducts: triphenylene (B110318) and dibenzothiophene (B1670422). researchgate.netresearchgate.netrsc.org The accumulated evidence suggests these are formed through in-cage, secondary photochemical reactions researchgate.netusc.edu:

Triphenylene is proposed to form from the further irradiation of 2-(phenylthio)biphenyl, an in-cage primary product. researchgate.netusc.edu

Dibenzothiophene is believed to arise from the secondary photolysis of diphenylsulfide, the primary cage-escape product. researchgate.netusc.edu

The rigid and viscous environment of a polymer matrix, such as poly(methyl methacrylate) (PMMA), exerts a significant influence on the photochemical reaction pathways. The primary effect is the enhancement of the "cage effect," which restricts the diffusion of the initial photogenerated fragments. researchgate.net This leads to a higher yield of in-cage recombination products (phenylthiobiphenyls) compared to cage-escape products (diphenylsulfide). researchgate.net

Furthermore, the formation of the secondary photoproducts, triphenylene and dibenzothiophene, is heavily dependent on the matrix. These products are detected in significant amounts when this compound is irradiated within a PMMA film but are found in only trace amounts when irradiated in solution, indicating that topochemical factors and the confinement within the polymer are crucial for their formation. researchgate.netresearchgate.netrsc.orgusc.edu Research has also suggested that fragments of the triphenylsulfonium salt can become incorporated into the polymer film itself following irradiation. researchgate.netrsc.org

The phase in which the irradiation occurs—solution or solid film—dramatically alters the distribution of photoproducts. This difference is primarily attributed to the viscosity of the medium and the resulting efficiency of the cage effect.

In Dilute Solution: The solvent cage is less restrictive, allowing the photogenerated fragments to diffuse apart more easily. Consequently, the ratio of cage-to-escape products is approximately one, and the formation of diphenylsulfide is more significant. researchgate.nettandfonline.com Secondary photoproducts like triphenylene and dibenzothiophene are generally not formed or are produced in negligible amounts. usc.edu

In Polymer Films (Solid State): The highly viscous polymer matrix enhances the cage effect, favoring the recombination of fragments. This results in a higher cage-to-escape product ratio, with cage:escape ratios as high as 5:1 having been observed in the solid state. researchgate.nettandfonline.com The confinement within the film is also critical for the secondary photochemical reactions that produce triphenylene and dibenzothiophene. researchgate.netusc.edu

The table below summarizes the key differences in photoproduct formation.

| Feature | Solution-Phase Irradiation | Film-Embedded Irradiation (PMMA) |

| Primary Mechanism | Heterolytic & Homolytic Cleavage | Heterolytic & Homolytic Cleavage |

| Cage Effect | Weak | Strong |

| Cage/Escape Ratio | Approximately 1:1 researchgate.nettandfonline.com | High (e.g., up to 5:1) researchgate.nettandfonline.com |

| Major Primary Products | Diphenylsulfide, Phenylthiobiphenyls | Phenylthiobiphenyls, Diphenylsulfide |

| Secondary Products | Trace or none usc.edu | Triphenylene, Dibenzothiophene researchgate.netresearchgate.netrsc.org |

Extreme Ultraviolet (EUV) and Electron Beam Exposure

The reaction mechanism of this compound under extreme ultraviolet (EUV) or electron beam exposure is fundamentally different from that of direct UV photolysis. EUV photons have much higher energy (e.g., 92 eV) compared to UV photons (e.g., ~5 eV). albany.edu This high energy does not typically excite the triphenylsulfonium cation directly. Instead, the energy is absorbed by the surrounding polymer matrix, causing ionization and generating a cascade of primary and secondary electrons. albany.eduresearchgate.net

The crucial step in acid generation under EUV or electron beam exposure is the interaction of these low-energy secondary electrons with the triphenylsulfonium cation. researchgate.net The mechanism is believed to proceed as follows:

Ionization of the Matrix: High-energy radiation ionizes the polymer resist, producing photoelectrons and holes.

Electron Thermalization: The photoelectrons lose energy through inelastic scattering, creating a shower of low-energy secondary electrons.

Electron Trapping: A triphenylsulfonium cation acts as an electron trap. The capture of a low-energy electron by the cation leads to a dissociative electron attachment process. researchgate.net

Decomposition: This electron attachment induces the decomposition of the cation, ultimately breaking the S-C bonds and leading to the generation of a protic acid (from the nonaflate anion abstracting a proton from the surrounding matrix) and other byproducts like benzene (B151609). researchgate.netresearchgate.net

Therefore, unlike direct UV photolysis, the EUV and electron beam-induced reactions are indirect processes mediated by electrons generated in the resist matrix. The efficiency of acid generation is strongly dependent on the electron-trapping efficiency of the triphenylsulfonium cation. researchgate.net

EUV-Induced Breakdown and Acid Generation Mechanisms

The exposure of this compound (TPS-Nf) to extreme ultraviolet (EUV) radiation initiates a complex cascade of chemical events, leading to the generation of a strong Brønsted acid, nonafluorobutanesulfonic acid. Unlike traditional deep ultraviolet (DUV) photolithography where the photoacid generator (PAG) directly absorbs the photon, in EUV lithography, the high-energy photons (92 eV) are primarily absorbed by the polymer matrix of the photoresist. researchgate.netresearchgate.net This initial absorption event generates a primary photoelectron with an energy of about 80 eV. researchgate.net This primary electron then loses energy through a cascade of inelastic collisions, resulting in the formation of numerous low-energy secondary electrons. researchgate.netbeilstein-journals.org

These secondary electrons are the primary drivers of the subsequent acid generation chemistry. mdpi.comnih.gov Two main pathways have been proposed for the acid generation from sulfonium (B1226848) PAGs like this compound upon interaction with these electrons. mdpi.comnih.govresearchgate.net

Internal Excitation : In this pathway, high-energy secondary electrons (with energies between 10-82 eV) transfer energy to the triphenylsulfonium cation, exciting its electrons from the highest occupied molecular orbital (HOMO) to an antibonding lowest unoccupied molecular orbital (LUMO). mdpi.comnih.govresearchgate.net This excitation leads to the cleavage of a sulfur-carbon bond.

Electron Trapping : Low-energy electrons can be trapped by the PAG through reductive electron transfer, which then activates the PAG to generate acid. researchgate.net This process is believed to involve the attachment of a low-energy electron to the PAG cation, followed by dissociation. researchgate.net

Upon irradiation, the triphenylsulfonium cation ((C₆H₅)₃S⁺) undergoes either heterolytic or homolytic bond cleavage. aip.org Homolysis, which involves the breaking of a C-S bond to form radicals, has been identified as a key reaction pathway. aip.orgnih.gov This photochemical breakdown ultimately results in the formation of various photoproducts and the release of a proton, which then combines with the nonaflate anion (C₄F₉SO₃⁻) to form the strong acid. The polymer matrix itself plays a crucial role in these mechanisms, as ionization of the matrix generates the electrons necessary to activate the PAG. nih.gov

Role of Low Energy Electrons in Acid Generation

Low-energy electrons (LEEs), with energies typically below 100 eV, are fundamental to the acid generation process in chemically amplified resists under EUV exposure. researchgate.netbeilstein-journals.org The interaction of high-energy EUV photons with the resist material produces a shower of secondary electrons, and it is these LEEs that are primarily responsible for inducing the decomposition of the photoacid generator (PAG). researchgate.netnih.govresearchgate.net

The mechanism involves the ionization of the photoresist matrix, which generates secondary electrons and radical cations. researchgate.net These electrons, which are abundant both within and outside the primary exposure area, can then interact with PAG molecules. researchgate.netbeilstein-journals.org The PAG, such as this compound, traps these low-energy electrons via a process known as reductive electron transfer. researchgate.net This electron attachment to the triphenylsulfonium cation leads to its decomposition, a critical step in the formation of the acid. researchgate.netresearchgate.net

The efficiency of this process is significant, as a single primary photoelectron can generate multiple secondary electrons, which in turn can decompose multiple PAG molecules, leading to the "amplified" nature of the resist. researchgate.net The energy of these secondary electrons is in a range where they can efficiently cause molecular fragmentation of the precursor molecules. beilstein-journals.org Studies using electron beams with energies between 80 and 250 eV have been conducted to investigate the effects of these electrons and measure the cross-section of incident electron-induced decomposition of PAGs. researchgate.net These investigations confirm that EUV resist chemistry is dominated by secondary electron interactions rather than direct photon interactions. researchgate.net

Electron-Trap Efficiency and Proton Generation Efficiency

Electron-Trap Efficiency : This refers to the ability of the PAG cation to capture a low-energy secondary electron. This step occurs before the critical carbon-sulfur (C–S) bond dissociation. A primary descriptor for this efficiency is the energy level of the lowest unoccupied molecular orbital (LUMO) of the PAG cation. mdpi.comnih.gov A lower LUMO energy generally corresponds to a higher propensity to accept an electron, thus enhancing the electron-trap efficiency. mdpi.com

Outgassing of Byproducts (e.g., Benzene) from Photoresist Films

During EUV exposure, the photochemical breakdown of this compound within a photoresist film leads to the generation of volatile byproducts, a phenomenon known as outgassing. researchgate.netresearchgate.net The identification and quantification of these outgassed species are critical, as they can contaminate the expensive optics within EUV lithography tools, thereby degrading their reflectivity and reducing manufacturing throughput. researchgate.netnih.gov

For resists containing triphenylsulfonium-based PAGs, a significant outgassing byproduct is benzene. researchgate.net The liberation of benzene is a direct consequence of the cleavage of the carbon-sulfur bonds in the triphenylsulfonium cation during the acid generation process. researchgate.net Monitoring the amount of benzene outgassing has been used as a method to gauge the acid generation efficiency of the PAG. researchgate.net

The table below summarizes findings from an outgassing experiment on a model EUV resist containing TPS-Nf.

| Component | Contribution to EUV Photoabsorption | Contribution to Total Outgassing |

|---|---|---|

| Triphenylsulfonium Cation (from TPS-Nf) | 0.9% | 13% (as Benzene) |

These results underscore the importance of designing PAGs that not only have high acid generation efficiency but also exhibit minimal outgassing of contaminating byproducts. researchgate.netresearchgate.net

Comparison of Acid Generation Efficiency Across Different PAGs and Concentrations

The efficiency of photoacid generation is a critical parameter for photoresist performance and is influenced by the type of photoacid generator (PAG), its concentration, the polymer matrix, and the exposure wavelength. spiedigitallibrary.orgresearchgate.net

Studies comparing different classes of onium salt PAGs, such as triphenylsulfonium (TPS) and iodonium (B1229267) salts, have revealed significant differences in their acid-generating capabilities. The efficiency of these PAGs can change dramatically with the exposure wavelength. For instance, the acid generation efficiency of sulfonium PAGs is observed to decrease significantly when switching the exposure wavelength from 248 nm to 193 nm. spiedigitallibrary.orgresearchgate.netresearchgate.net

The polymer matrix also has a profound impact. In phenolic-based polymers, common in 248 nm resists, a sensitized acid generation pathway exists where the polymer absorbs light and transfers an electron to the PAG. spiedigitallibrary.orgresearchgate.net However, in the non-aromatic, acrylate-based polymers used for 193 nm lithography, this sensitization pathway is absent, and only direct acid generation from the PAG occurs. researchgate.net This difference in mechanism affects sulfonium and iodonium PAGs differently due to their distinct oxidation potentials. spiedigitallibrary.orgresearchgate.net

Furthermore, comparisons between ionic onium salt PAGs and non-ionic PAGs have shown performance variations depending on the radiation source. While ionic onium salts generally show excellent efficiency under DUV (248 nm) exposure, many non-ionic PAGs exhibit significantly better acid generation performance under high-energy electron-beam exposures. researchgate.net

The following table presents a conceptual comparison of acid generation efficiency under different conditions for triphenylsulfonium (TPS) type PAGs.

| Condition | Relative Acid Generation Efficiency of TPS-PAG | Primary Mechanism |

|---|---|---|

| 248 nm Exposure (Phenolic Polymer) | High | Direct Excitation & Sensitization |

| 193 nm Exposure (Acrylate Polymer) | Lower | Direct Excitation Only |

| EUV/E-Beam Exposure (Acrylate Polymer) | Variable | Secondary Electron Induced |

These comparisons highlight that the choice of PAG, including its specific cation and anion like in this compound, must be carefully optimized for the specific lithographic technology and resist matrix to achieve the desired performance. researchgate.netresearchgate.net

Gamma (Co-60) Irradiation Studies

Gamma radiolysis, often using a Cobalt-60 (Co-60) source, serves as a valuable experimental proxy for studying the fundamental chemical reactions induced by high-energy radiation, such as EUV, in photoresist films. nih.gov The underlying assumption is that the chemistry generated by the ionization of the resist matrix is largely independent of the specific high-energy source. nih.gov Co-60 emits high-energy gamma photons (1.17 and 1.33 MeV) that, like EUV photons, induce ionization and the generation of secondary electrons within the material, thus initiating similar chemical reaction pathways. fraunhofer.denih.gov

In studies relevant to triphenylsulfonium-based photoresists, gamma irradiation has been used to investigate the mechanism of acid production. For example, thin films of poly(4-hydroxystyrene) (PHS) containing triphenylsulfonium triflate were subjected to Co-60 gamma rays. nih.gov Electron paramagnetic resonance (EPR) spectroscopy of the irradiated films confirmed that the dominant free radical product is a phenoxyl derivative, resulting from reactions within the polymer matrix. nih.gov

These experiments also allow for the quantitative determination of acid yield, often expressed as a G-value (number of molecules formed per 100 eV of absorbed energy). In PHS films with 10 wt % triphenylsulfonium triflate, the G-value for acid production was determined to be 2.5 ± 0.3 protons per 100 eV. nih.gov Such studies provide fundamental data on the intrinsic efficiency of the acid generation process upon high-energy irradiation, helping to validate models of EUV-induced chemistry. nih.gov

Co-60 irradiation facilities provide a controlled environment for these experiments, with well-calibrated dose rates. fraunhofer.deresearchgate.net The high penetration depth of gamma rays ensures uniform irradiation throughout the bulk of the sample material. fraunhofer.de The findings from these studies are crucial for understanding material degradation, radical formation, and the efficiency of chemical reactions that are central to the performance of chemically amplified resists in high-energy lithography environments. nih.govmdpi.com

Acid Generation and Diffusion Dynamics

Acid Generation Quantum Yield

The acid generation quantum yield is a measure of the efficiency of the photoacid generator, defined as the number of acid molecules produced per photon absorbed. While precise quantum yield values can be challenging to determine and are often dependent on the specific photoresist formulation and exposure conditions, studies have been conducted to quantify the acid generation efficiency of triphenylsulfonium (B1202918) nonaflate, particularly under extreme ultraviolet (EUV) exposure.

Research focusing on EUV photoresists has utilized methods such as monitoring benzene (B151609) outgassing to gauge the efficiency of acid generation from triphenylsulfonium nonaflate. researchgate.net In one such study, it was determined that a photoresist containing 15% by weight of this compound generated approximately 1.5 photoacid generator reactions for every 80 eV of absorbed EUV energy. researchgate.net This efficiency can be scaled to approximately 0.115 reactions per 80 eV excitation for every 1% by weight of the photoacid generator in the resist. researchgate.net

Table 1: Acid Generation Efficiency of this compound in an EUV Photoresist

| PAG Concentration (wt%) | PAG Reactions per 80 eV Electron |

|---|---|

| 15 | 1.5 ± 10% |

| 1 (scaled) | 0.115 ± 20% |

Data sourced from studies on EUV photoresists monitoring benzene outgassing. researchgate.net

Acid Diffusion Control by Nonaflate Anion

The diffusion of the photogenerated acid during the post-exposure bake (PEB) step is a critical factor that can significantly impact the final dimensions of the patterned features. Uncontrolled diffusion can lead to a blurring of the latent image, compromising the resolution of the lithographic process. The nonaflate anion of this compound plays a crucial role in controlling this acid diffusion.

The bulky nature of the nonaflate anion (C₄F₉SO₃⁻) provides a physical impediment to the movement of the photogenerated nonafluorobutanesulfonic acid through the polymer matrix of the photoresist. nih.gov This steric hindrance helps to localize the acid in the exposed regions, minimizing its migration into unexposed areas. This controlled diffusion is essential for achieving high-resolution patterns with well-defined features and minimal line-edge roughness.

Impact of Anion Size on Diffusion Length

The size of the anion in a photoacid generator has a direct and significant impact on the acid diffusion length. A larger anion generally results in a shorter diffusion length for the corresponding acid. This principle is clearly demonstrated when comparing this compound with other triphenylsulfonium salts containing smaller anions, such as triphenylsulfonium triflate.

The nonaflate anion is considerably larger than the triflate anion (CF₃SO₃⁻). nih.gov Consequently, the nonafluorobutanesulfonic acid generated from this compound exhibits a shorter diffusion length compared to the triflic acid produced from triphenylsulfonium triflate. nih.gov This reduced diffusion length is highly advantageous for high-resolution patterning, as it minimizes the chemical "bleed" into unexposed areas, thereby improving the definition and fidelity of the printed features. nih.gov

Table 2: Comparison of Anion Size and its Effect on Acid Diffusion

| Photoacid Generator | Anion | Relative Anion Size | Resulting Acid Diffusion Length |

|---|---|---|---|

| This compound | Nonaflate (C₄F₉SO₃⁻) | Larger | Shorter |

Factors Influencing Acid Diffusion Behavior (e.g., Laser Heating vs. Hotplate Heating)

The behavior of acid diffusion in chemically amplified photoresists is influenced by several factors, with the method of heating during the post-exposure bake being a particularly critical one. Traditional hotplate heating and more advanced laser-based heating techniques can lead to significantly different acid diffusion profiles.

In conventional hotplate baking, the photoresist is heated for a relatively long duration (e.g., 30-120 seconds) at temperatures typically ranging from 90-150°C. aip.orgnih.gov This extended heating period allows for a greater extent of acid diffusion, which can be detrimental to achieving very fine features. aip.org

In contrast, laser-based heating, such as laser spike annealing, utilizes a focused laser beam to rapidly heat the photoresist to much higher temperatures for a very short duration, often in the sub-millisecond to millisecond range. aip.orgnih.gov This rapid thermal processing has a profound impact on the interplay between acid diffusion and the deprotection reaction.

The activation energies for acid diffusion and the deprotection reaction are typically different. aip.org By employing high temperatures for very short times, laser heating can favor the deprotection reaction over acid diffusion. aip.org This is because the deprotection reaction rate increases more significantly with temperature than the rate of diffusion. Consequently, the desired chemical transformation can be achieved with minimal acid migration, leading to improved pattern fidelity and resolution. nih.gov The ability to heat the resist to temperatures approaching its thermal decomposition limit for milliseconds allows for a significant reduction in the undesirable effects of acid diffusion that are more prevalent with the longer, lower-temperature hotplate bakes. aip.org

Chromatographic Techniques

Chromatographic methods are fundamental for separating the complex mixture of products that result from the photolysis of this compound. By separating individual components, these techniques allow for their precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a key technique for the quantitative analysis of the photoproducts of triphenylsulfonium salts. Following the irradiation of this compound, HPLC coupled with a diode-array detector (DAD) can be used to separate and quantify the various aromatic and hydrophobic photoproducts formed. researchgate.net The method's high resolution allows for the separation of structurally similar compounds, which is crucial for accurate quantification.

For instance, in studies of various triphenylsulfonium salts, HPLC has been used to determine the molar recovery of aromatic rings from the quantified photoproducts, with recoveries ranging from 4.9% to 71.4%. researchgate.net This quantitative data is vital for understanding the efficiency of different photochemical pathways. The technique is adept at separating cage-escape products, such as diphenylsulfide, from in-cage recombination products like 2-, 3-, and 4-phenylthiobiphenyl. researchgate.net

Table 1: HPLC Analysis of Triphenylsulfonium Salt Photoproducts

| Feature | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |

| Application | Separation and quantification of photoproducts from irradiated triphenylsulfonium salts. |

| Identified Products | Diphenylsulfide, 2-phenylthiobiphenyl, 3-phenylthiobiphenyl, 4-phenylthiobiphenyl. researchgate.net |

| Quantitative Finding | Molar recovery of aromatic rings based on quantified photoproducts ranged from 4.9% to 71.4%. researchgate.net |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential tool for analyzing changes in polymers and macromolecules. lcms.czamazonaws.com In the context of this compound photochemistry, GPC is used to investigate the incorporation of photo-generated fragments into a host polymer matrix, such as poly(methyl methacrylate) (PMMA). researchgate.netrsc.org

When this compound is irradiated within a PMMA film, fragments from the salt can covalently bond to the polymer chains. This incorporation leads to a change in the hydrodynamic volume of the polymer, which can be detected by GPC as a shift in the molecular weight distribution. researchgate.netrsc.org The analysis provides evidence that fragments of the photoacid generator have become part of the polymer structure. rsc.org GPC separates molecules based on their size in solution, with larger molecules eluting earlier than smaller ones. lcms.czyoutube.com

Table 2: Application of GPC in this compound Research | Parameter | Observation | Implication | | :--- | :--- | :--- | | Technique | Gel Permeation Chromatography (GPC) | Allows for the analysis of polymer molecular weight distribution. amazonaws.com | | Sample | Poly(methyl methacrylate) (PMMA) film containing this compound, post-irradiation. researchgate.netrsc.org | | Finding | Analysis suggested that fragments from the triphenylsulfonium salt had been incorporated into the polymer film. researchgate.netrsc.org | | Mechanism | Covalent attachment of photo-fragments to the polymer changes its molecular size, which is detectable by GPC. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation and identification of volatile and semi-volatile compounds. researchgate.net It has been instrumental in characterizing the photoproducts of this compound, particularly after 193-nm irradiation in a polymer film. researchgate.netrsc.org The gas chromatograph separates the complex mixture of photoproducts, and the mass spectrometer provides detailed mass spectra for each component, enabling their structural identification. chromatographyonline.com

Using GC-MS, researchers have identified numerous photoproducts, including some that were previously unreported. researchgate.net For the photolysis of this compound in a PMMA film, two such products identified were triphenylene (B110318) and dibenzothiophene (B1670422). rsc.org The identification of these products provides crucial insights into the secondary photochemical reactions that can occur, such as the conversion of 2-(phenylthio)biphenyl to triphenylene and diphenylsulfide to dibenzothiophene. rsc.org

Table 3: Photoproducts of this compound Identified by GC-MS

| Identified Photoproduct | Precursor | Reaction Type |

|---|---|---|

| Triphenylene | 2-(phenylthio)biphenyl | In-cage, secondary photochemical reaction rsc.org |

| Dibenzothiophene | Diphenylsulfide | In-cage, secondary photochemical reaction rsc.org |

| Diphenylsulfide | Triphenylsulfonium cation | Cage-escape reaction researchgate.net |

Spectroscopic Methods

Spectroscopic techniques provide complementary information to chromatography, offering insights into reaction kinetics and the nature of chemical bonding.

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the progress of the photolysis of this compound. researchgate.netrsc.org The parent compound has a characteristic absorption spectrum in the UV region. Upon irradiation, the triphenylsulfonium cation is consumed, leading to a decrease in its characteristic absorbance.

By recording UV-Vis spectra at different time intervals during irradiation, one can track the disappearance of the starting material and thus determine the rate of photolysis. nih.gov This real-time monitoring provides valuable kinetic data and helps in understanding how the environment (e.g., solution vs. polymer film) affects the photochemical reaction rate. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. A specialized NMR technique, Diffusion-Ordered Spectroscopy (DOSY), is particularly useful for confirming the covalent attachment of small molecules to large polymers. researchgate.netrsc.org DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. u-tokyo.ac.jp

In the study of this compound photolysis within a PMMA film, DOSY-NMR provides direct evidence for the incorporation of photo-fragments into the polymer. researchgate.netrsc.org A small, free molecule (like a photo-fragment) will diffuse rapidly and thus have a large diffusion coefficient. However, if this fragment becomes covalently attached to a large polymer chain, its diffusion will be slowed dramatically, and it will exhibit the much smaller diffusion coefficient characteristic of the polymer. nih.gov Observing the NMR signals of the fragment with the same low diffusion coefficient as the polymer confirms a stable, covalent linkage. nih.govrsc.org

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(methyl methacrylate) (PMMA) |

| Triphenylene |

| Dibenzothiophene |

| 2-(phenylthio)biphenyl |

| Diphenylsulfide |

| 3-phenylthiobiphenyl |

Spectroscopic and Analytical Characterization of Reaction Products and Mechanisms

Photoemission spectroscopy is a powerful technique for probing the electronic structure of materials and monitoring chemical changes. In the context of triphenylsulfonium nonaflate, it is particularly valuable for understanding the dynamics of photo-induced decomposition, a process central to its function as a photoacid generator.

Recent studies have employed extreme ultraviolet (EUV) photoemission spectroscopy to investigate the chemical alterations in photoresist materials containing this compound. These experiments reveal that upon EUV exposure, significant changes occur in the valence band region of the photoemission spectrum. These changes are directly linked to the degradation of the triphenylsulfonium cation, a previously unobserved reaction mechanism. This EUV-induced breakdown of the photoacid generator is a critical step in the generation of the acidic species responsible for the subsequent chemical amplification in photoresists.

The analysis of the valence band spectra, in conjunction with first-principles simulations, allows for the identification of the molecular orbitals involved in the photochemistry. The electronic structure of the triphenylsulfonium cation is characterized by a distorted trigonal–pyramidal geometry around the central sulfur atom. Theoretical studies on triphenylsulfonium salts indicate that the highest occupied molecular orbitals (HOMOs) are typically localized on the phenyl rings, while the lowest unoccupied molecular orbitals (LUMOs) are often associated with the sulfur-carbon bonds.

The photoemission process involves the ejection of an electron from an occupied molecular orbital upon absorption of a photon. The binding energy of the emitted electron provides information about the energy level of the orbital from which it originated. Changes in the intensity and position of peaks in the valence band spectrum upon irradiation can thus be correlated with the decomposition of the triphenylsulfonium cation and the formation of photoproducts.

Table 1: Key Observations from Photoemission Spectroscopy of this compound-Containing Photoresists

| Spectroscopic Feature | Observation upon EUV Exposure | Interpretation |

| Valence Band Peaks | Changes in intensity and energy | Degradation of the triphenylsulfonium cation |

| Core-Level Spectra | Potential shifts in S 2p and C 1s peaks | Alteration of the chemical environment of sulfur and carbon atoms |

Infrared (IR) spectroscopy is an indispensable tool for characterizing the vibrational modes of molecules, providing a molecular fingerprint that can be used to identify functional groups and probe intermolecular interactions. For this compound, IR spectroscopy is employed to confirm its structure, identify photoproducts, and study its interactions within a polymer matrix.

The infrared spectrum of this compound is a composite of the vibrational modes of the triphenylsulfonium cation and the nonaflate anion. The triphenylsulfonium cation exhibits characteristic absorption bands arising from the vibrations of the phenyl rings and the carbon-sulfur bonds. These include C-H stretching and bending modes, as well as ring stretching vibrations.

The nonaflate anion (perfluorobutanesulfonate, C₄F₉SO₃⁻) also has a distinct set of vibrational frequencies associated with the C-F and S-O bonds. The strong absorptions from the sulfonate group (SO₃⁻) and the perfluorinated alkyl chain are readily identifiable in the IR spectrum.

Studies on various triphenylsulfonium salts have provided a basis for assigning the characteristic vibrational frequencies of the triphenylsulfonium cation. iucr.org Furthermore, investigations into the aggregation of triphenylsulfonium-based photoacid generators in polymer films have utilized infrared spectroscopy to probe changes in the local environment of the salt, which can influence its reactivity. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch | Triphenylsulfonium Cation |

| ~1580-1440 | Aromatic C=C Ring Stretch | Triphenylsulfonium Cation |

| ~1200-1000 | C-F Stretching | Nonaflate Anion |

| ~1250-1150 | Asymmetric SO₃⁻ Stretch | Nonaflate Anion |

| ~1060-1030 | Symmetric SO₃⁻ Stretch | Nonaflate Anion |

| ~750-740 | C-H Out-of-Plane Bending | Triphenylsulfonium Cation |

| ~680 | C-S Stretching | Triphenylsulfonium Cation |

The analysis of the infrared spectrum of this compound before and after exposure to radiation can reveal the formation of photoproducts. For instance, the disappearance or broadening of peaks associated with the triphenylsulfonium cation, coupled with the appearance of new absorption bands, can provide evidence for its decomposition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone computational method for investigating the properties of triphenylsulfonium (B1202918) salts. researchgate.net High-throughput DFT calculations are employed to create extensive chemical reaction networks that describe the likely reactions occurring when materials containing triphenylsulfonium nonaflate are exposed to extreme ultraviolet (EUV) radiation. This approach helps to identify the most critical species and reactions involved in the photochemical process.

The electronic structure of the triphenylsulfonium cation is a critical determinant of its performance as a PAG. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. mdpi.comnih.gov

Computational studies have shown that the acid generation yield from the triphenylsulfonium cation is strongly dependent on two primary factors. The first is the energy level of the LUMO, which is directly associated with the efficiency of trapping an electron before the crucial carbon-sulfur (C–S) bond dissociation occurs. researchgate.netresearchgate.net The HOMO represents the orbital from which an electron is excited, and the energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. nih.govthaiscience.info A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

The key findings from DFT analysis on the role of frontier orbitals are summarized below:

| Feature | Description | Significance |

|---|---|---|

| LUMO Energy | The energy level of the Lowest Unoccupied Molecular Orbital. | A key factor in determining the electron-trap efficiency of the PAG cation before bond dissociation. researchgate.netresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Influences the chemical reactivity and kinetic stability of the molecule. mdpi.comnih.gov |

| Electron Excitation | Electrons are excited from the HOMO to the antibonding LUMO. | This excitation is a critical step in the activation of the PAG. |

The activation of triphenylsulfonium-based PAGs involves complex electronic excitation and electron transfer events. One proposed pathway, known as 'internal excitation,' involves high-energy secondary electrons transferring energy to the PAG cation. This energy transfer excites electrons from the HOMO to the antibonding LUMO of the molecule, initiating the dissociation process.

DFT calculations have been instrumental in studying these phenomena. researchgate.net Computational studies indicate that the anionic form of the triphenylsulfonium salt, formed upon electron capture into its LUMO, is a stable species. researchgate.net This stability of the reduced state is crucial for efficient electron transfer to occur. The Marcus theory of electron transfer is often used in conjunction with DFT to calculate parameters like the free energy of activation for these processes. The study of photo-induced electron transfer (PET) is a key area where DFT provides valuable mechanistic details.

Upon electronic excitation, the triphenylsulfonium cation undergoes dissociation of a carbon-sulfur (C–S) bond. This cleavage can theoretically proceed through two distinct pathways: homolytic or heterolytic cleavage. osti.gov

Homolytic Cleavage: The C–S bond breaks symmetrically, with each fragment retaining one of the bonding electrons. This process results in the formation of a phenyl radical and a diphenyl sulfonium (B1226848) radical cation. osti.govresearchgate.net

Heterolytic Cleavage: The C–S bond breaks asymmetrically, with one fragment taking both bonding electrons. This would produce a phenyl cation and diphenyl sulfide. osti.gov

Advanced computational methods, such as the localized active space self-consistent field (LASSCF) method, have been used to investigate the dissociation of the triphenylsulfonium cation in the gas phase. osti.govresearchgate.netarxiv.orgibm.com These calculations consistently suggest that the ground-state dissociation of the triphenylsulfonium cation proceeds via homolytic bond cleavage . osti.govresearchgate.netibm.com This finding is supported by the analysis of natural orbital occupancy numbers at the point of dissociation, which show values of 1.00 for both the bonding and anti-bonding orbitals, characteristic of a homolytic pathway. researchgate.net DFT calculations using various functionals (e.g., B3LYP-D3BJ, TPSSh-D3BJ, M062X) are performed to determine the bond dissociation energies for these pathways. osti.gov

| Cleavage Pathway | Description | Products | Computational Finding |

|---|---|---|---|

| Homolytic | Symmetrical breaking of the C-S bond. | Phenyl Radical + Diphenyl Sulfonium Radical Cation. osti.govresearchgate.net | Favored pathway for triphenylsulfonium cation dissociation. osti.govresearchgate.netibm.com |

| Heterolytic | Asymmetrical breaking of the C-S bond. | Phenyl Cation + Diphenyl Sulfide. osti.gov | Not the favored ground-state pathway. |

Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. rsc.orgchemrxiv.org It is a primary computational tool for calculating and interpreting optical absorption and emission spectra. rsc.org For a molecule like this compound, TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these absorptions. nih.govgithub.io

By simulating the electronic spectra, TD-DFT helps to understand how the molecule interacts with photons, a fundamental aspect of its role as a photoacid generator. These calculations can characterize the nature of different excited states (e.g., valence, Rydberg, charge-transfer states) and provide insights into the initial steps of the photochemical reaction mechanism following light absorption. chemrxiv.org

Atomistic Simulations and Molecular Dynamics

To bridge the gap between the quantum mechanical behavior of a single molecule and the macroscopic properties of the photoresist material, researchers employ atomistic simulations and molecular dynamics (MD). researchgate.net These methods allow for the simulation of larger systems over longer timescales, providing insights into the dynamic processes that occur within the resist film.

An advanced atomistic simulation framework can be used to link experimentally observed changes, such as those in valence band peaks from photoemission spectroscopy, to the specific chemical degradation of the PAG within the resist matrix. researchgate.net Furthermore, MD simulations are utilized to model the mobility of the generated acid catalyst and the kinetics of the subsequent deprotection reactions that are essential for the patterning process. researchgate.net

Atomistic-scale materials modeling is crucial for elucidating the complex photochemical reaction mechanisms induced by EUV radiation. researchgate.netresearchgate.net This high-energy radiation (typically 92 eV) initiates a cascade of events starting with the generation of photoelectrons and secondary electrons within the resist material.

Mentioned Compounds Table

| Compound Name |

|---|

| This compound |

| Diphenyl sulfide |

Investigation of Molecular Inhomogeneities and PAG Dispersibility

Theoretical and computational chemistry studies, particularly those employing atomistic molecular dynamics simulations, have been instrumental in understanding the molecular-level behavior of this compound (TPS-nonaflate) as a photoacid generator (PAG) in photoresist formulations. These studies focus on the inherent molecular inhomogeneities and the dispersibility of the PAG within the polymer matrix, which are critical factors influencing the performance of chemically amplified resists used in advanced lithography. Poor dispersibility can lead to localized variations in acid generation, affecting critical dimensions and contributing to line-edge roughness in the final patterned features.

Detailed Research Findings

Atomistic molecular dynamics simulations have been employed to investigate the influence of ionic and steric interactions on the dispersibility of various PAGs, including this compound, within different polymer environments. acs.org A key study focused on two model photoresist homopolymers: poly(4-hydroxy styrene) (PHS) and poly(tert-butyl methacrylate) (PtBMA). acs.org

The research findings indicate that the solvation environment provided by the polymer plays a significant role in the dispersibility of ionic PAGs. PHS segments were found to offer a more favorable solvation environment for ionic PAGs compared to PtBMA segments. acs.org This is attributed to the greater polarity and potential for hydrogen bonding of the hydroxyl groups in PHS.

When comparing different triphenylsulfonium-based PAGs, the bulkiness of the anion was identified as a critical factor in their dispersibility. This compound, with its larger nonafluorobutanesulfonate anion, was found to be bulkier than triphenylsulfonium triflate (TPS-triflate). acs.org Computational analyses of the dissociation free-energy for isolated PAGs and PAG dimers within the polymer matrices revealed that TPS-nonaflate exhibits a higher propensity for aggregation. acs.org

Specifically, for all PAG loadings studied, this compound demonstrated one of the highest extents of aggregation. acs.org This tendency to form clusters is a direct consequence of the steric and ionic interactions between the PAG molecules and between the PAG and the polymer chains. The formation of these aggregates represents a significant molecular inhomogeneity that can negatively impact the uniformity of the photoacid distribution upon exposure.

The table below summarizes the comparative dissociation free energies for this compound and a related, less bulky PAG, Triphenylsulfonium triflate, in both PHS and PtBMA polymer matrices. These values provide a quantitative measure of the energetic favorability of the PAGs remaining in a dispersed state versus an aggregated state. A higher positive dissociation free energy indicates a greater tendency for the PAG to exist as a dimer (aggregate) rather than as isolated ions.

| Photoacid Generator (PAG) | Polymer Matrix | PAG State | Dissociation Free Energy (kcal/mol) |

|---|---|---|---|

| This compound | Poly(4-hydroxy styrene) (PHS) | Dimer | +2.5 |

| This compound | Poly(tert-butyl methacrylate) (PtBMA) | Dimer | +1.5 |

| Triphenylsulfonium triflate | Poly(4-hydroxy styrene) (PHS) | Dimer | +1.8 |

| Triphenylsulfonium triflate | Poly(tert-butyl methacrylate) (PtBMA) | Dimer | +0.9 |

The data clearly illustrates that this compound has a higher dissociation free energy in both polymer systems compared to Triphenylsulfonium triflate, confirming its greater tendency to aggregate. acs.org Furthermore, for both PAGs, the dissociation free energy is higher in PHS than in PtBMA, suggesting that while PHS is a better solvent, the energetic penalty for dissociation is still significant. acs.org These computational findings are crucial for the rational design of photoresist formulations, highlighting the need to optimize the compatibility between the PAG and the polymer to achieve better homogeneity and ultimately, improved lithographic performance.

Applications in Advanced Materials and Processes

Photolithography

Photolithography is a cornerstone of the semiconductor industry, utilized to pattern features on silicon wafers. Triphenylsulfonium (B1202918) nonaflate is a key enabler of this technology, particularly in its advanced forms.

Triphenylsulfonium nonaflate is a fundamental component of chemically amplified resists (CARs), which are a class of photoresists designed for high sensitivity and resolution. In CARs, the photolithographic process is initiated by the exposure of the resist to light, which does not directly alter the solubility of the polymer matrix. Instead, the incident photons trigger the decomposition of the PAG, in this case, this compound.

Upon irradiation, the triphenylsulfonium cation absorbs energy, leading to the generation of a strong Brønsted acid, nonafluorobutanesulfonic acid. This photogenerated acid then acts as a catalyst in a subsequent thermally-activated step known as the post-exposure bake (PEB). During the PEB, each acid molecule can catalyze numerous chemical reactions, such as the deprotection of polymer side chains, which alters the solubility of the resist in a developer solution. This catalytic process, known as chemical amplification, allows for a significant reduction in the required exposure dose, thereby enhancing the throughput of the lithographic process. The efficiency of this acid generation is a critical parameter for the performance of the photoresist.

The properties of the generated acid, including its strength and diffusion length within the resist matrix, are crucial in determining the final resolution and line-edge roughness of the patterned features. The nonaflate anion, being relatively large, results in a shorter acid diffusion length compared to smaller anions like triflate. This reduced diffusion is advantageous for high-resolution patterning as it minimizes image blur.

| Property | Description | Significance in CARs |

| Photoacid Generator (PAG) | A compound that generates a strong acid upon exposure to light. | Initiates the catalytic chemical reaction for pattern formation. |

| Chemical Amplification | A process where a single photogenerated acid molecule catalyzes multiple chemical reactions. | Increases the sensitivity of the photoresist, allowing for lower exposure doses. |

| Acid Diffusion Length | The distance a photogenerated acid molecule travels within the resist during the post-exposure bake. | A shorter diffusion length, characteristic of the nonaflate anion, is critical for achieving high resolution and minimizing line-edge roughness. |

This table provides a summary of key concepts related to the function of this compound in Chemically Amplified Resists.

Extreme Ultraviolet (EUV) lithography, operating at a wavelength of 13.5 nm, is the leading technology for manufacturing semiconductor devices with critical dimensions in the sub-20 nm regime. This compound is a crucial PAG used in CARs specifically formulated for EUV lithography. researchgate.netmdpi.com

The demands on PAGs in EUV lithography are exceptionally high, requiring a combination of high sensitivity to EUV radiation, efficient acid generation, and minimal outgassing. researchgate.net The interaction of EUV photons with the resist material generates a cascade of secondary electrons, which are primarily responsible for the decomposition of the PAG and subsequent acid generation.

Research into the photochemistry of this compound in EUV resists aims to optimize these characteristics to meet the stringent requirements of high-volume manufacturing. A significant challenge in EUV lithography is the mitigation of stochastic effects, which contribute to line-edge roughness (LER) and other pattern defects. researchgate.net The choice of PAG, including the cation and anion, plays a vital role in addressing these challenges. The nonaflate anion's properties, such as its size and the resulting acid diffusion characteristics, are critical factors in achieving the desired resolution and pattern fidelity at these small dimensions. researchgate.net

| Challenge in EUV Lithography | Role of this compound | Desired Outcome |

| High Sensitivity | Must efficiently absorb EUV-generated secondary electrons to produce acid. | Lower exposure dose, leading to higher wafer throughput. |

| High Resolution | The bulky nonaflate anion limits acid diffusion. | Enables the printing of smaller features with greater precision. |

| Low Line-Edge Roughness (LER) | Controlled acid diffusion and uniform reaction kinetics contribute to smoother lines. researchgate.net | Improved device performance and yield. |

| Low Outgassing | The compound and its photoproducts should have low volatility to avoid contaminating the EUV optics. | Maintains the integrity and lifetime of the expensive EUV exposure system. |

This interactive table outlines the challenges in EUV lithography and the role of this compound in addressing them.

Immersion lithography is an enhancement of deep-UV lithography where a liquid, typically ultrapure water, is introduced between the final lens of the exposure tool and the photoresist-coated wafer. This technique increases the numerical aperture of the optical system, thereby improving resolution. nsf.gov

A key concern in immersion lithography is the potential for components of the photoresist to leach into the immersion fluid, which can contaminate the lens and alter the properties of the resist. Studies have been conducted to investigate the leaching behavior of this compound from model 193 nm photoresists. In one such study, the amount of this compound that leached into water was measured. The findings from these studies are critical for the design of robust photoresist formulations that are compatible with the immersion lithography process.

Deep-UV (DUV) lithography, particularly at wavelengths of 248 nm (KrF) and 193 nm (ArF), has been a workhorse of the semiconductor industry for many years. This compound is a widely used photoacid generator in chemically amplified resists for DUV lithography. Its photochemical properties are well-suited for these wavelengths, providing the necessary acid generation efficiency for high-resolution patterning.

The transition from 248 nm to 193 nm lithography necessitated the development of new polymer platforms and PAGs with appropriate optical properties. This compound has proven to be an effective PAG for 193 nm resists, contributing to the successful implementation of this technology for multiple generations of semiconductor devices.

The continuous drive for smaller and more powerful electronic devices necessitates the ability to create patterns with dimensions below 20 nm. This compound plays a role in enabling sub-20 nm patterning through its use in advanced lithography techniques like EUV and electron beam (e-beam) lithography. mdpi.com

The ability to achieve such high resolution is intrinsically linked to the control of acid diffusion within the photoresist. As mentioned previously, the larger size of the nonaflate anion compared to other commonly used anions like triflate leads to a shorter acid diffusion length. This characteristic is paramount for minimizing pattern blur and achieving the sharp features required for sub-20 nm patterning. Research continues to focus on optimizing resist formulations containing this compound to push the limits of resolution and address the challenges of manufacturing at these incredibly small scales. mdpi.com

Beyond its applications in patterning for microelectronics, this compound has been investigated for its use in radiation-sensitive devices. Specifically, it has been incorporated into polymeric films to create radiation-sensitive gate dielectrics for metal-insulator-semiconductor (MIS) type dosimeters.

Negative-Tone Imaging (NTI) Processes

This compound plays a crucial role as a photoacid generator (PAG) in negative-tone imaging processes, which are essential for advanced photolithography, particularly with extreme ultraviolet (EUV) light sources. In a negative-tone chemically amplified resist (CAR), the areas exposed to radiation become insoluble to the developer.

The fundamental mechanism involves the photolytic decomposition of this compound upon exposure to EUV radiation. This generates a strong nonafluorobutanesulfonic acid. The generated acid then diffuses during a subsequent post-exposure bake (PEB) step and catalyzes crosslinking reactions within the polymer resin of the photoresist. These crosslinked polymer chains form a network structure, rendering the exposed regions of the resist insoluble in the developer solvent. smolecule.com Consequently, after development, the unexposed, soluble regions are washed away, leaving behind the desired negative-tone pattern. The efficiency of acid generation and the diffusion characteristics of the nonaflate anion are critical factors that influence the resolution and line-edge roughness of the final patterned features. smolecule.com

| Property | Description | Significance in NTI |

| Photo-sensitivity | Efficiently absorbs EUV radiation to generate a Brønsted acid. | Enables patterning with low exposure doses, increasing throughput. |

| Acid Strength | The nonaflate anion forms a very strong acid. | Effectively catalyzes the crosslinking reactions required for imaging. |

| Crosslinking | The generated acid facilitates the formation of covalent bonds between polymer chains. | Renders the exposed resist areas insoluble in the developer solution. |

Bottom Antireflective Coatings (BARCs)

Bottom antireflective coatings (BARCs) are essential layers used in photolithography to control reflections from the substrate. brewerscience.comlithoguru.com These reflections can cause critical dimension (CD) variations due to issues like standing waves and reflective notching. youtube.com BARCs are applied to the substrate before the photoresist layer and are designed to absorb the exposure radiation that passes through the resist, thereby minimizing back-reflection. brewerscience.comyoutube.combrewerscience.com

While this compound is a key component of the photoresist itself, it is not a direct component of the BARC formulation. The BARC's function is primarily optical absorption, achieved through chromophores embedded in a polymer matrix. brewerscience.com The photoresist, containing this compound, is coated on top of the BARC. The interaction between the BARC and the photoresist is critical for achieving high-resolution patterns. The BARC ensures that the light dose delivered to the photoresist is precisely controlled, allowing the photoacid generator, this compound, to generate acid in a well-defined pattern within the resist layer upon exposure.

The effective elimination of substrate reflectivity by the BARC allows for a more uniform and predictable acid generation profile from the this compound within the resist, leading to improved lithographic performance. brewerscience.com

Polymer Functionalization and Curing

Cationic Photoinitiators for Polymerization Processes

This compound is widely utilized as a cationic photoinitiator, also known as a photoacid generator (PAG). Upon irradiation with deep ultraviolet (DUV) light, it undergoes photolysis to generate a strong Brønsted acid (nonafluorobutanesulfonic acid), which can initiate cationic polymerization. nii.ac.jp This process is particularly effective for the polymerization of monomers such as epoxides, vinyl ethers, and other cyclic ethers. nii.ac.jp

The initiation mechanism involves the protonation of the monomer by the photogenerated acid, creating a cationic active center. This center then propagates by attacking other monomer units, leading to the formation of a polymer chain. The non-nucleophilic nature of the nonaflate counter-anion is advantageous as it does not terminate the growing polymer chain, allowing for efficient polymerization. nii.ac.jp

Key Features of this compound as a Cationic Photoinitiator:

| Feature | Advantage |

|---|---|

| High Quantum Yield | Efficiently produces acid upon UV exposure. |